3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with an ethylsulfanyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-1,2,4-triazole with ethylsulfanyl reagents. One common method is the nucleophilic substitution reaction where 4-amino-1,2,4-triazole is treated with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity. The ethylsulfanyl group may also contribute to the compound’s overall bioactivity by enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, known for its wide range of biological activities.
3-amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to other triazole derivatives. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-ethylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVQRANRHJRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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